molecular formula C16H11BrO2 B3043064 3-(3-Bromophenyl)-4-methylchromen-2-one CAS No. 720674-16-8

3-(3-Bromophenyl)-4-methylchromen-2-one

Cat. No. B3043064
M. Wt: 315.16 g/mol
InChI Key: KZSSDNUKQDGMEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Bromophenyl)-4-methylchromen-2-one, also known as BrMC, is a synthetic compound that belongs to the class of coumarin derivatives. It has gained significant attention in recent years due to its potential applications in scientific research. BrMC is a versatile molecule that exhibits various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In

Mechanism Of Action

The mechanism of action of 3-(3-Bromophenyl)-4-methylchromen-2-one is not fully understood. However, it has been suggested that 3-(3-Bromophenyl)-4-methylchromen-2-one exerts its biological activities by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. 3-(3-Bromophenyl)-4-methylchromen-2-one has been found to inhibit the activation of NF-κB, which is a transcription factor that regulates the expression of pro-inflammatory genes. It also inhibits the phosphorylation of MAPKs, which are involved in the regulation of cell growth, differentiation, and apoptosis. 3-(3-Bromophenyl)-4-methylchromen-2-one has been shown to activate the PI3K/Akt pathway, which is involved in the regulation of cell survival and proliferation.

Biochemical And Physiological Effects

3-(3-Bromophenyl)-4-methylchromen-2-one has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro and in vivo. It also scavenges free radicals and protects cells from oxidative stress. 3-(3-Bromophenyl)-4-methylchromen-2-one has been shown to induce apoptosis and inhibit the proliferation of cancer cells in vitro and in vivo. It has been found to inhibit the activity of COX-2, which is an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain.

Advantages And Limitations For Lab Experiments

3-(3-Bromophenyl)-4-methylchromen-2-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It exhibits various biological activities, including anti-inflammatory, antioxidant, and anticancer properties, which make it a versatile molecule for scientific research. However, there are also some limitations to using 3-(3-Bromophenyl)-4-methylchromen-2-one in lab experiments. It has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not well understood. Further studies are needed to determine the optimal dosage and administration route for 3-(3-Bromophenyl)-4-methylchromen-2-one.

Future Directions

There are several future directions for the study of 3-(3-Bromophenyl)-4-methylchromen-2-one. Further studies are needed to determine the optimal dosage and administration route for 3-(3-Bromophenyl)-4-methylchromen-2-one in vivo. The toxicity and pharmacokinetics of 3-(3-Bromophenyl)-4-methylchromen-2-one need to be further investigated to determine its safety and efficacy in humans. 3-(3-Bromophenyl)-4-methylchromen-2-one has been shown to exhibit anticancer properties, and further studies are needed to determine its potential as a cancer therapeutic agent. 3-(3-Bromophenyl)-4-methylchromen-2-one has also been found to exhibit anti-inflammatory and antioxidant activities, and further studies are needed to determine its potential as a treatment for inflammatory and oxidative stress-related diseases.

Scientific Research Applications

3-(3-Bromophenyl)-4-methylchromen-2-one has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. 3-(3-Bromophenyl)-4-methylchromen-2-one has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro and in vivo. It also scavenges free radicals and protects cells from oxidative stress. 3-(3-Bromophenyl)-4-methylchromen-2-one has been shown to induce apoptosis and inhibit the proliferation of cancer cells in vitro and in vivo.

properties

IUPAC Name

3-(3-bromophenyl)-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrO2/c1-10-13-7-2-3-8-14(13)19-16(18)15(10)11-5-4-6-12(17)9-11/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSSDNUKQDGMEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC=CC=C12)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Bromophenyl)-4-methylchromen-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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